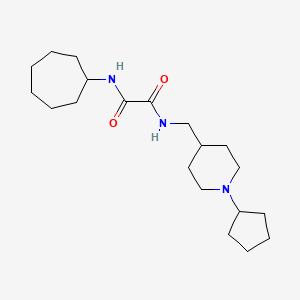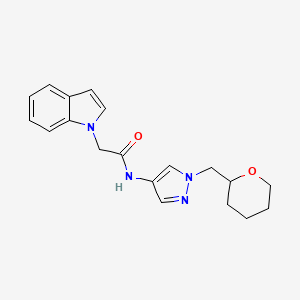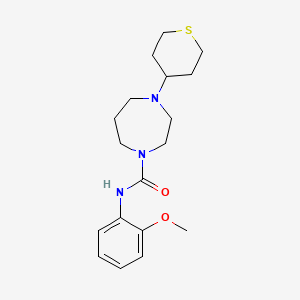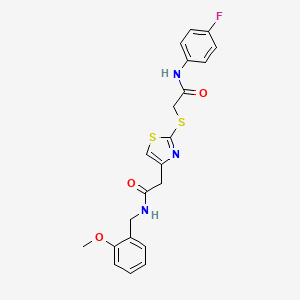
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is its unique structure, which allows for the potential development of more potent and selective analogs. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development and application.
Zukünftige Richtungen
There are several future directions for the study of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to develop more potent and selective analogs of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide for the treatment of various diseases. Additionally, it can be studied for its potential use as a diagnostic tool for cancer detection.
Synthesemethoden
The synthesis of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a multi-step process. The first step involves the preparation of N-cycloheptyl-4-piperidone, which is then converted into N-cycloheptyl-4-piperidone oxime. The oxime is then treated with chloroacetyl chloride to form N-cycloheptyl-4-piperidone oxime acetate. The acetate is then reacted with cyclopentylmagnesium bromide to form N-cycloheptyl-N-cyclopentyl-4-piperidone oxime. Finally, the oxime is treated with oxalyl chloride to obtain N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c24-19(20(25)22-17-7-3-1-2-4-8-17)21-15-16-11-13-23(14-12-16)18-9-5-6-10-18/h16-18H,1-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGUYSNXDXAOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)
